molecular formula C12H10ClN5 B1581049 9-Benzyl-2-chloro-9h-purin-6-amine CAS No. 56046-25-4

9-Benzyl-2-chloro-9h-purin-6-amine

Cat. No. B1581049
M. Wt: 259.69 g/mol
InChI Key: HMCPIAFQZBMKOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08372836B2

Procedure details

The product from Step 2 (3 g, 11.6 mmol) was suspended in acetic acid (50 mL) and sodium acetate (1.4 g, 17.3 mmol) and the mixture cooled in an ice bath while bromine (3.6 mL, 69.3 mmol) was added dropwise. After the addition was complete, the mixture was heated at 70° C. under a nitrogen atmosphere for 5 h and then allowed to cool to room temperature. The mixture was poured onto 50 mL of a 10% aqueous Na2S2O3 solution, and the whole reduced in vacuo to approximately 10 mL and then neutralized with 2 N NaOH solution. The organics were extracted with dichloromethane (3×150 mL), washed with water (100 mL) and brine (100 mL) and then dried (MgSO4) and evaporated to a yellow solid. Trituration of the solid with ether and filtration provided an off-white solid of 9-benzyl-8-bromo-2-chloro-9H-purin-6-ylamine (3.3 g, 85%) which was found to be sufficiently pure to be used with no further purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Name
Na2S2O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH:16]=[N:15][C:14]2[C:9]1=[N:10][C:11]([Cl:18])=[N:12][C:13]=2[NH2:17])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([O-])(=O)C.[Na+].[Br:24]Br.[O-]S([O-])(=S)=O.[Na+].[Na+].[OH-].[Na+]>C(O)(=O)C>[CH2:1]([N:8]1[C:16]([Br:24])=[N:15][C:14]2[C:9]1=[N:10][C:11]([Cl:18])=[N:12][C:13]=2[NH2:17])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2,4.5.6,7.8|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C2=NC(=NC(=C2N=C1)N)Cl
Step Two
Name
Quantity
1.4 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
3.6 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Na2S2O3
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=S)[O-].[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
The organics were extracted with dichloromethane (3×150 mL)
WASH
Type
WASH
Details
washed with water (100 mL) and brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to a yellow solid
FILTRATION
Type
FILTRATION
Details
Trituration of the solid with ether and filtration

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C2=NC(=NC(=C2N=C1Br)N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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